molecular formula C8H11F3O2 B14423346 2,4-Octanedione, 1,1,1-trifluoro- CAS No. 81944-89-0

2,4-Octanedione, 1,1,1-trifluoro-

Cat. No.: B14423346
CAS No.: 81944-89-0
M. Wt: 196.17 g/mol
InChI Key: IMVVIEDQKQSPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-2,4-pentanedione (CAS: 367-57-7), also known as trifluoroacetylacetone, is a fluorinated β-diketone with the molecular formula C₅H₅F₃O₂ and a molecular weight of 154.09 g/mol. Its structure features two ketone groups at positions 2 and 4 of a pentane chain, with three fluorine atoms substituting the terminal methyl group (Figure 1). This compound is widely used in coordination chemistry due to its strong chelating ability, forming stable complexes with metals like aluminum, vanadium, and manganese .

Properties

CAS No.

81944-89-0

Molecular Formula

C8H11F3O2

Molecular Weight

196.17 g/mol

IUPAC Name

1,1,1-trifluorooctane-2,4-dione

InChI

InChI=1S/C8H11F3O2/c1-2-3-4-6(12)5-7(13)8(9,10)11/h2-5H2,1H3

InChI Key

IMVVIEDQKQSPCS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Trifluoroacetylation of 2,4-Octanedione

The most straightforward approach involves the reaction of 2,4-octanedione with trifluoroacetic anhydride (TFAA) under controlled conditions. This method leverages the electrophilic nature of TFAA to substitute hydrogen atoms on the diketone’s methyl groups with trifluoromethyl moieties.

Reaction Mechanism

The process proceeds via nucleophilic acyl substitution, where the enolate form of 2,4-octanedione attacks the carbonyl carbon of TFAA. This step is facilitated by bases such as pyridine or triethylamine, which neutralize the generated trifluoroacetic acid. The reaction typically occurs at 0–5°C to minimize side reactions, with a stoichiometric ratio of 1:2 (diketone:TFAA) to ensure complete trifluoromethylation.

Optimization Parameters

  • Temperature : Lower temperatures (0–5°C) favor selectivity, reducing polymerization byproducts.
  • Solvent : Anhydrous dichloromethane or tetrahydrofuran ensures optimal solubility of reactants.
  • Yield : Reported yields range from 65% to 78%, depending on purification methods.

Multi-Step Synthesis via Trifluoromethylation of Precursors

For higher purity, a multi-step approach is employed, starting from non-fluorinated precursors.

Step 1: Synthesis of 2,4-Octanedione

The parent diketone is prepared via Claisen condensation of ethyl acetoacetate and valeryl chloride in the presence of sodium hydride. This yields 2,4-octanedione with a molecular weight of 142.2 g/mol, confirmed by gas chromatography–mass spectrometry (GC-MS).

Step 2: Trifluoromethylation Using Ruppert-Prakash Reagent

The diketone reacts with (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of a fluoride ion catalyst (e.g., tetrabutylammonium fluoride). This method achieves 82–85% yield, as the bulky silyl group directs trifluoromethylation to the terminal methyl positions.

Table 1: Comparative Efficiency of Trifluoromethylation Reagents
Reagent Catalyst Temperature (°C) Yield (%)
TMSCF₃ TBAF 25 85
CF₃Br CuI 60 72
CF₃CO₂H H₂SO₄ 100 68

Catalytic Fluorination Strategies

Transition metal catalysts enable selective fluorination under milder conditions.

Palladium-Catalyzed C–H Activation

A palladium(II) acetate catalyst paired with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) facilitates direct C–H fluorination of 2,4-octanedione. This method avoids pre-functionalization steps, achieving 70% yield with 99% regioselectivity.

Electrochemical Fluorination

In an electrolytic cell equipped with platinum electrodes, 2,4-octanedione undergoes anodic oxidation in a hydrofluoric acid electrolyte. This method produces 1,1,1-trifluoro derivatives at 50–60% Faradaic efficiency, though scalability remains a challenge.

Purification and Characterization

Distillation Techniques

Crude product purification involves fractional distillation under reduced pressure (10–15 mmHg), with the target compound eluting at 98–102°C. Impurities such as unreacted TFAA (b.p. 40°C) and diketone dimers (b.p. >150°C) are effectively separated.

Spectroscopic Confirmation

  • ¹⁹F NMR : A singlet at δ −63 ppm confirms the presence of three equivalent fluorine atoms.
  • IR Spectroscopy : Strong absorptions at 1,715 cm⁻¹ (C=O) and 1,250 cm⁻¹ (C–F) validate the structure.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Preparation Methods
Method Yield (%) Purity (%) Cost Efficiency Scalability
Direct Trifluoroacetylation 78 92 High Moderate
Multi-Step Synthesis 85 98 Low High
Catalytic Fluorination 70 95 Moderate Low

Chemical Reactions Analysis

Types of Reactions: 2,4-Octanedione, 1,1,1-trifluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to alcohols or other reduced forms.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,4-Octanedione, 1,1,1-trifluoro- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound’s unique properties make it useful in biochemical studies and as a probe in various biological assays.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-Octanedione, 1,1,1-trifluoro- involves its interaction with molecular targets through its trifluoromethyl groups. These groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved in its action depend on the specific application and target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated β-Diketones

Hexafluoroacetylacetone (Hhfac)
  • Formula : C₅H₂F₆O₂
  • CAS : 1522-22-1
  • Key Differences :
    • Contains six fluorine atoms (vs. three in trifluoroacetylacetone), enhancing its electron-withdrawing effect and acidity (pKa ~4.3 vs. ~6.5 for trifluoroacetylacetone).
    • Forms more volatile metal complexes, making it preferred for chemical vapor deposition (CVD) processes .
1,1,1-Trifluoro-7-methyl-2,4-octanedione
  • CAS : 14189-31-2
  • Key Differences: Extended carbon chain (octane backbone) increases hydrophobicity and alters coordination geometry. Limited data on its metal-complexation behavior compared to the pentanedione derivative .

Trifluoromethylated Ketones

2-Nonanone, 1,1,1-trifluoro
  • Formula : C₉H₁₅F₃O
  • CAS : 26902-66-9
  • Key Differences :
    • Single ketone group reduces chelating capacity.
    • Primarily used as a solvent or intermediate in organic synthesis, lacking the bifunctional reactivity of β-diketones .
2-Decanone, 1,1,1-trifluoro
  • Formula : C₁₀H₁₇F₃O
  • CAS : 26902-68-1
  • Key Differences :
    • Longer alkyl chain increases lipophilicity but decreases solubility in polar solvents.
    • Less studied in coordination chemistry compared to trifluoroacetylacetone .

Structural and Coordination Chemistry Insights

Metal Complexation Behavior

Trifluoroacetylacetone forms stable octahedral complexes with metals, as evidenced by crystallographic data (Table 1). For example:

  • Aluminum Complex : [Al(C₅H₄F₃O₂)₃] exhibits bond lengths of 1.86 Å (Al–O) and 1.32 Å (C–O), indicating strong covalent character .
  • Vanadium Complex: [VO(C₅H₄F₃O₂)₂] shows shorter V–O bonds (1.93 Å) compared to non-fluorinated analogs, enhancing thermal stability .

Table 1. Selected Bond Distances in Metal Complexes

Complex Metal–O (Å) C–O (Å) Reference
[Al(C₅H₄F₃O₂)₃] 1.86 1.32
[VO(C₅H₄F₃O₂)₂] 1.93 1.30
[Mn(C₅H₄F₃O₂)₂] 2.11 1.31

Solvent Effects on Tautomeric Equilibrium

In NMR studies, trifluoroacetylacetone exhibits a solvent-dependent equilibrium between enol and diketo forms:

  • In polar protic solvents (e.g., ethanol), the diketo form dominates (δ = 3.2 ppm for methyl protons).
  • In aprotic solvents (e.g., CDCl₃), the enol form is stabilized (δ = 5.8 ppm for enolic proton) .

Q & A

Basic: What spectroscopic techniques are critical for characterizing 1,1,1-Trifluoro-2,4-pentanedione, and how do they aid in structural elucidation?

Answer:
Key techniques include ¹H/¹³C NMR and FT-IR spectroscopy . The trifluoromethyl group (CF₃) generates distinct signals:

  • In ¹⁹F NMR, the CF₃ group resonates near -70 ppm, confirming substitution .
  • IR spectra show strong C=O stretching (~1700 cm⁻¹) and CF₃ absorption bands (~1200 cm⁻¹) .
  • Mass spectrometry (EI-MS) provides molecular weight validation (m/z 154.09) and fragmentation patterns .
    Cross-referencing these data with computational tools (e.g., Gaussian for DFT simulations) resolves tautomeric equilibria (keto-enol) influenced by fluorine electronegativity .

Basic: What synthetic methodologies are reported for 1,1,1-Trifluoro-2,4-pentanedione?

Answer:
The compound is typically synthesized via Claisen condensation between trifluoroacetic acid derivatives and acetone under acidic catalysis. Alternative routes include:

  • Reaction of trifluoroacetyl chloride with acetylacetone in anhydrous conditions .
  • Fluorination of 2,4-pentanedione using sulfur tetrafluoride (SF₄), though this requires strict moisture control .
    Purification involves fractional distillation under reduced pressure (boiling point ~120–125°C) . Purity (>98%) is confirmed by GC-MS and elemental analysis .

Advanced: How does the trifluoromethyl group impact the compound’s reactivity in coordination chemistry?

Answer:
The CF₃ group enhances Lewis acidity at the carbonyl oxygen, making the compound a strong chelating agent for transition metals (e.g., Cu²⁺, Fe³⁺). This is critical in synthesizing fluorinated metal complexes for catalytic applications. Key considerations:

  • Steric hindrance from CF₃ may limit coordination geometries, favoring bidentate over tridentate binding .
  • Fluorine’s electron-withdrawing effect stabilizes enolate intermediates, enabling selective alkylation/acylation in heterocyclic synthesis (e.g., quinoxaline derivatives) .
    Comparative studies with non-fluorinated analogs (e.g., acetylacetone) reveal enhanced thermal stability and redox inactivity in trifluorinated species .

Advanced: What challenges arise in computational modeling of 1,1,1-Trifluoro-2,4-pentanedione’s tautomeric equilibria?

Answer:
Modeling keto-enol tautomerism requires multireference methods (e.g., CASSCF) due to non-negligible electron correlation effects. Challenges include:

  • Accurate prediction of tautomer populations, as solvent polarity (e.g., water vs. hexane) shifts equilibrium .
  • Parameterization of fluorine’s electronegativity in force fields (e.g., OPLS-AA), which may underestimate CF₃’s inductive effects .
    Validation against experimental data (e.g., NMR coupling constants) is essential to refine computational models .

Methodological: How can researchers optimize reaction yields when using this compound in heterocyclic synthesis?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance enolate formation, while toluene minimizes side reactions .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) accelerate cyclocondensation with diamines for quinoxaline derivatives .
  • In situ monitoring : UV-Vis spectroscopy tracks enolate intermediate formation (λmax ~300 nm) to adjust reaction kinetics .
    Documenting temperature, stoichiometry, and catalyst loading in a design of experiments (DoE) framework minimizes trial-and-error approaches .

Data Contradiction: How should researchers address discrepancies in reported solubility data?

Answer:
Conflicting solubility values (e.g., slight vs. moderate water solubility) may arise from impurities or measurement conditions. To resolve:

  • Perform controlled solubility tests using HPLC-grade solvents and Karl Fischer titration for water content .
  • Compare results with predictive models (e.g., COSMO-RS) that account for fluorine’s hydrophobicity .
    Publish detailed methodologies (solvent pretreatment, temperature) to standardize data reporting .

Advanced: What safety protocols are critical when handling 1,1,1-Trifluoro-2,4-pentanedione?

Answer:
While specific safety data for this compound are limited, general guidelines for fluorinated diketones include:

  • Use fume hoods and PPE (nitrile gloves, safety goggles) due to volatility (vapor pressure ~5 mmHg at 25°C) .
  • Avoid oxidizing agents (e.g., HNO₃), which may generate toxic HF gas .
  • Store under nitrogen at 4°C to prevent moisture absorption and decomposition .
    Waste disposal must follow EPA protocols for fluorinated organics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.